molecular formula C15H23NO2 B1213977 N-Desmethyltramadol CAS No. 73806-55-0

N-Desmethyltramadol

Katalognummer: B1213977
CAS-Nummer: 73806-55-0
Molekulargewicht: 249.35 g/mol
InChI-Schlüssel: VUMQHLSPUAFKKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Desmethyltramadol (NDT) is a metabolite of tramadol, a synthetic opioid medication used for pain relief. NDT has gained attention in recent years due to its potential as a therapeutic agent, particularly in the treatment of pain and depression.

Wissenschaftliche Forschungsanwendungen

Quantum Chemical and Spectroscopic Studies

N-Desmethyltramadol, as a metabolite of tramadol, has been a subject of quantum chemical and spectroscopic investigations. Arjunan et al. (2014) conducted comprehensive studies on O-desmethyltramadol, involving FTIR, FT-Raman, NMR spectroscopy, and quantum chemical analyses. Their research focused on understanding the molecular structure, vibrational modes, electronic properties, and intramolecular charge transfer mechanisms of O-desmethyltramadol hydrochloride. These studies are crucial for understanding the molecular interactions and properties of this compound, which can aid in its application in various scientific fields, such as pharmaceuticals and materials science (Arjunan, Santhanam, Marchewka, & Mohan, 2014).

Pharmacokinetics and Pharmacodynamics

This compound has been studied for its pharmacokinetic and pharmacodynamic properties. Tzvetkov et al. (2011) investigated the interaction of O-desmethyltramadol with the organic cation transporter OCT1 and its impact on pharmacokinetics. They found that OCT1 polymorphisms significantly influence plasma concentrations of O-desmethyltramadol, affecting the efficacy of tramadol treatment. This research is vital for personalized medicine, as it helps in understanding how genetic variations can affect drug response and metabolism (Tzvetkov, Saadatmand, Lötsch, Tegeder, Stingl, & Brockmöller, 2011).

Metabolism and Enzymatic Activity

The metabolism of this compound (O-desmethyltramadol) has been a focus of research, particularly in the context of its glucuronidation. Lehtonen et al. (2010) studied how O-desmethyltramadol is metabolized through glucuronidation, identifying the specific human UDP-glucuronosyltransferases (UGTs) responsible for this process. This research is significant for drug development and safety, as it provides insight into the metabolic pathways of tramadol’s active metabolite, influencing drug design and toxicity assessments (Lehtonen, Sten, Aitio, Kurkela, Vuorensola, Finel, & Kostiainen, 2010).

Analytical Detection and Monitoring

This compound has been the subject of analytical studies for detection and monitoring purposes. Johansen et al. (2020) focused on measuring concentrations of tramadol and its metabolites, including this compound, in hair following single dose ingestion. This type of research is important for forensic science and therapeutic drug monitoring, as it provides methods for detecting and quantifying drug use and metabolism over time (Johansen, Le Dang, Nielsen, Haage, Kugelberg, & Kronstrand, 2020).

Zukünftige Richtungen

: Tanaka, H., Naito, T., Mino, Y., & Kawakami, J. (2016). Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain. Journal of Pharmaceutical Health Care and Sciences, 2(1), 25. Read more : SpectraBase. (2011). Compound N-Desmethyltramadol with free spectra: 6 MS (GC). View details : MilliporeSigma. Determination of Tramadol in Urine using LC-MS/MS. Read more : Agilent. Comprehensive LC/MS Analysis of Opiates, Opioids, and Metabolites. Read more

Wirkmechanismus

Target of Action

N-Desmethyltramadol, a metabolite of tramadol, primarily targets the μ-opioid receptors . These receptors play a crucial role in the perception of pain and are the primary targets for many analgesic drugs .

Mode of Action

This compound interacts with its targets by binding to the μ-opioid receptors . This binding mimics the action of endogenous opioids, leading to a decrease in the perception of pain .

Biochemical Pathways

This compound is a product of the metabolism of tramadol by the liver enzyme CYP2D6 . This metabolic pathway involves O- and N-demethylation, catalyzed by the cytochrome P450, mainly the isoenzyme CYP2D6 . The metabolite then undergoes conjugation with glucuronic acid and sulfate .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, tramadol is rapidly and almost completely absorbed . It is then metabolized in the liver by the cytochrome P450 system to produce this compound . The metabolite is distributed in the body, with higher levels detected in brain tissue

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of pain perception. By binding to the μ-opioid receptors, this compound triggers a series of intracellular events that lead to decreased pain signal transmission .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other central nervous system depressants can enhance the effects of this compound, potentially leading to severe or lethal acute intoxication . Additionally, genetic factors such as polymorphisms in the CYP2D6 gene can affect the metabolism of tramadol to this compound, thereby influencing its action .

Biochemische Analyse

Biochemical Properties

N-Desmethyltramadol is involved in several biochemical reactions. It interacts with cytochrome P450 enzymes, specifically CYP2B6 and CYP3A4, which are responsible for its formation from tramadol . Additionally, this compound can further interact with other biomolecules, including opioid receptors. The interaction with these receptors contributes to its analgesic effects by modulating pain signaling pathways .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways by binding to opioid receptors, leading to the inhibition of pain transmission . This compound also impacts gene expression and cellular metabolism by modulating the release and reuptake of neurotransmitters such as serotonin and norepinephrine . These effects contribute to its analgesic and potential antidepressant properties.

Molecular Mechanism

The molecular mechanism of this compound involves binding to μ-opioid receptors, where it acts as a full agonist . This binding inhibits the reuptake of norepinephrine and serotonin, enhancing their availability in the synaptic cleft and contributing to pain relief . Additionally, this compound’s interaction with these receptors leads to downstream signaling events that modulate pain perception and mood .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that it is rapidly absorbed and distributed within the body, with detectable levels in various tissues shortly after administration . The compound’s stability and degradation are influenced by factors such as dosage and administration route. Long-term effects on cellular function include sustained analgesic effects and potential changes in neurotransmitter levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it produces significant analgesic effects without severe adverse reactions . Higher doses can lead to toxic effects, including respiratory depression and potential neurotoxicity . These findings highlight the importance of dosage optimization to balance efficacy and safety.

Metabolic Pathways

This compound is involved in the metabolic pathways of tramadol. It is formed through the N-demethylation of tramadol by cytochrome P450 enzymes, primarily CYP2B6 and CYP3A4 . This metabolite can further undergo additional metabolic transformations, contributing to the overall pharmacokinetic profile of tramadol .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and distributed to tissues such as the brain, liver, and kidneys . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cellular organelles involved in its metabolism . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments. These factors play a crucial role in its activity and function within the cell .

Eigenschaften

IUPAC Name

1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMQHLSPUAFKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891485
Record name 1-(3-Methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73806-55-0, 1018989-94-0
Record name N-Demethyltramadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1018989-94-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethyltramadol
Reactant of Route 2
N-Desmethyltramadol
Reactant of Route 3
N-Desmethyltramadol
Reactant of Route 4
N-Desmethyltramadol
Reactant of Route 5
N-Desmethyltramadol
Reactant of Route 6
N-Desmethyltramadol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.